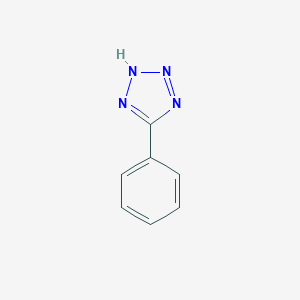

5-Phenyl-1H-tetrazole

Descripción general

Descripción

5-Phenyl-1H-tetrazole (C₇H₆N₄; molecular weight: 146.15 g/mol) is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the 5-position . Its single-isotope mass (146.059246 g/mol) and ChemSpider ID (78860) confirm its structural identity . The compound is widely utilized in coordination chemistry as a ligand for synthesizing metal complexes (e.g., ruthenium-based anticancer agents) , corrosion inhibition in acidic environments , and industrial-scale synthesis via catalysts like SA-rGO (sulfonated reduced graphene oxide) . Its commercial availability and diverse applications underscore its significance in both academic and industrial contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Phenyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with sodium azide in the presence of an acid catalyst. Another method includes the cyclization of phenyl isocyanide with sodium azide under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot multicomponent reaction. This method utilizes lanthanum nitrate hexahydrate as a catalyst, with dimethylformamide as the solvent, yielding high product efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Key Reaction Conditions and Catalysts

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| SA-rGO | DMSO | 120 | 8 | 89 | |

| Silica sulfuric acid | DMF | 120 (reflux) | 4–12 | 72–95 | |

| NH₄Cl/DMF | DMF | 120 | 7 | 86.2 | |

| Acid-treated attapulgite | DMSO | 120 | 12 | 88 |

Mechanistic Insight :

-

The reaction proceeds via activation of the nitrile group (–C≡N) by acidic catalysts (e.g., SA-rGO or silica sulfuric acid), followed by nucleophilic attack by the azide ion (N₃⁻) to form the tetrazole ring.

-

Computational studies reveal that the SA-rGO catalyst lowers the energy barrier of the transition state by 7.5–11.7 kJ/mol compared to uncatalyzed pathways, accelerating the reaction .

Scope and Substrate Compatibility

The [3+2] cycloaddition method is applicable to diverse nitriles:

Limitations :

-

Electron-deficient nitriles (e.g., trifluoromethyl-substituted) require harsher conditions but achieve yields up to 98% .

Post-Synthetic Modifications

This compound serves as a precursor for further functionalization:

-

Coordination complexes : Reacts with metal salts (e.g., Ca²⁺) to form stable complexes like calcium 5-phenyltetrazolate (C₁₄H₁₀CaN₈) .

-

Pharmaceutical intermediates : Used in synthesizing cephalosporin antibiotics and antifungal agents .

Reaction Optimization Challenges

-

Side reactions : Prolonged heating (>12 hours) leads to decomposition, reducing yields .

-

Catalyst loading : Excess silica sulfuric acid (>10% w/w) causes product aggregation, complicating purification .

Industrial-Scale Production

Aplicaciones Científicas De Investigación

Chemistry

5-Phenyl-1H-tetrazole serves as a versatile ligand in coordination chemistry. It is utilized in the synthesis of coordination polymers and organolanthanide complexes, which are essential for various catalytic processes and materials development. The compound's ability to form stable complexes with metal ions enhances its utility in chemical synthesis and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that derivatives of this compound can outperform conventional antibiotics against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Its effectiveness is attributed to its structural characteristics that allow it to disrupt microbial cell processes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a bioisostere for carboxylic acids. This substitution can enhance the pharmacokinetic properties of therapeutic agents, making them more effective while potentially reducing toxicity . The compound has been investigated for various biological activities, including antitumor, analgesic, anti-inflammatory, and anticonvulsant effects .

Corrosion Inhibition

One of the notable applications of this compound is its role as a corrosion inhibitor for copper alloys. It provides a non-toxic alternative to traditional inhibitors like 1H-Benzotriazole, demonstrating effective protection against corrosion in environments with varying humidity and pollutants . This application is particularly valuable in heritage conservation efforts where preserving metal artifacts is crucial.

Industrial Applications

In industry, this compound is employed as a corrosion inhibitor due to its effectiveness at lower concentrations compared to more toxic alternatives. Its stability under environmental conditions makes it suitable for use in both polluted and non-polluted environments .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various tetrazole derivatives, including this compound. The results indicated that certain derivatives exhibited superior activity against Bacillus cereus and Pseudomonas aeruginosa, suggesting potential for developing new antimicrobial agents .

Case Study 2: Corrosion Inhibition

Research conducted by Al Kharafi et al. demonstrated the effectiveness of this compound in inhibiting copper corrosion in both non-polluted and polluted seawater environments. The study highlighted the compound's ability to form a protective layer on copper surfaces, significantly reducing corrosion rates compared to untreated samples .

Mecanismo De Acción

The mechanism by which 5-Phenyl-1H-tetrazole exerts its effects varies based on its application:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Modifying the tetrazole scaffold with different substituents significantly impacts properties such as melting point, yield, and reactivity:

Key Insights :

- Halogenated analogs (e.g., 4-Cl-phenyl) exhibit higher melting points due to increased molecular symmetry and polarity .

- Bulkier substituents (e.g., biphenyl) improve pharmacological activity but complicate synthesis .

- Thioether-linked derivatives show reduced crystallinity, impacting purification efficiency .

Key Insights :

- Cobalt- and copper-based catalysts achieve near-quantitative yields (98%) under mild conditions, outperforming MoO₃ and SA-rGO .

- Green solvents (PEG, PEG-400) are prioritized in newer methodologies, reducing environmental impact .

- Magnetic nanocatalysts (e.g., Fe₃O₄-based systems) enable facile recovery, enhancing cost-efficiency .

Corrosion Inhibition :

This compound reduces the corrosion rate of cobalt-free maraging steel in 0.5 M H₂SO₄, with efficacy decreasing over prolonged exposure (120 min) . Comparable studies on analogs like 5-mercapto-1-phenyltetrazole show superior inhibition due to thiol-group chemisorption, highlighting the role of substituent electronegativity .

Pharmacological Activity :

Derivatives such as 5-[4’-(methoxymethyl)biphenyl]-1H-tetrazole exhibit potent anti-inflammatory activity, surpassing 5-phenyl analogs in protein denaturation assays . Methoxy groups enhance electron-donating effects, improving bioactivity .

Coordination Chemistry :

This compound forms stable Ru(η⁵-C₅H₅) complexes, influencing DNA interaction in anticancer studies . In contrast, imidazole-based ligands show weaker metal-binding affinity, underscoring the tetrazole ring’s superior donor capacity .

Scalability and Industrial Relevance

Gram-scale synthesis of this compound (100 mmol, 10 g) using SA-rGO achieves 94% yield with linear scalability, demonstrating industrial viability . Comparatively, 5-substituted analogs like 5-(4-nitrophenyl)tetrazole require harsher conditions (e.g., higher temperatures), limiting large-scale production .

Actividad Biológica

5-Phenyl-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis of this compound

The synthesis of this compound typically involves a [3+2] cycloaddition reaction between nitriles and sodium azide. This method has been optimized for efficiency, often yielding high amounts of the desired product in a relatively short reaction time. For instance, using microwave irradiation has been reported to enhance yields significantly, achieving up to 99% in some cases .

Biological Activities

This compound and its derivatives exhibit a range of biological activities:

Antioxidant Activity

Research indicates that derivatives of this compound possess notable antioxidant properties. A study evaluated several synthesized compounds for their ability to scavenge free radicals using the DPPH method. Compounds such as 4b, 4g, and 4j demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases, including diabetes mellitus .

Antidiabetic Activity

In vivo studies have shown that certain derivatives of this compound can lower blood glucose levels in streptozotocin-induced diabetic models. For example, specific compounds exhibited not only antioxidant effects but also antidiabetic properties, indicating their potential as therapeutic agents for managing diabetes .

Antibacterial and Antifungal Properties

Tetrazole derivatives are recognized for their antibacterial and antifungal activities. Various studies have reported that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus. The presence of the tetrazole moiety enhances the interaction with microbial targets, making these compounds promising candidates for antibiotic development .

Other Biological Activities

Beyond antioxidant and antimicrobial properties, this compound derivatives have been investigated for additional pharmacological effects, including:

- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.

- Analgesic : Studies suggest that certain compounds may alleviate pain.

- Anticancer : Initial screenings indicate possible cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of this compound derivatives. Variations in substituents on the phenyl ring or modifications to the tetrazole core can significantly impact biological activity. For instance, studies have shown that specific functional groups enhance binding affinity to target receptors or improve metabolic stability .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Antidiabetic Study : A series of synthesized tetrazoles were tested in diabetic rats, showing a reduction in blood glucose levels comparable to standard antidiabetic drugs .

- Antimicrobial Screening : Compounds were evaluated against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .

- In vitro Cytotoxicity : Certain derivatives were screened against cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Phenyl-1H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The most widely used method involves the cycloaddition of azides to nitriles. Key conditions include solvent selection (e.g., DMSO or PEG), catalysts (e.g., nano-TiCl₄·SiO₂ or Co-(PYT)₂@BNPs), and stoichiometric ratios (e.g., NaN₃:nitrile = 1.5:1). Yields exceeding 95% are achievable with nano-TiCl₄·SiO₂ under optimized conditions . Gram-scale synthesis (100 mmol) using SA-rGO in DMSO demonstrates scalability with minimal yield reduction (~85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Core techniques include:

- FT-IR : Confirm N-H and C=N stretches (~3400 cm⁻¹ and 1600 cm⁻¹, respectively) .

- ¹H NMR : Identify aromatic protons (δ 7.4–7.8 ppm) and tetrazole proton (δ ~8.5 ppm) .

- ¹³C NMR : Verify phenyl (125–130 ppm) and tetrazole (145–150 ppm) carbons .

- HRMS : Validate molecular ion peaks (m/z 146.0592 for [M+H]⁺) .

Q. How can researchers evaluate the corrosion inhibition efficiency of this compound on copper substrates?

- Methodological Answer : Standard protocols involve:

- Electrochemical Analysis : Tafel polarization curves to determine corrosion current density (icorr) and inhibition efficiency (%IE) in ethanol-saltwater systems .

- Surface Characterization : Metallographic microscopy and contact angle measurements to assess adsorption and hydrophobicity .

- Computational Modeling : Molecular dynamics simulations to study adsorption energies and interaction mechanisms on Cu surfaces .

Q. What are the critical physicochemical properties of this compound that impact its experimental handling?

- Methodological Answer : Key properties include:

- Melting Point : 216–219°C (indicative of thermal stability) .

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Molecular Weight : 146.15 g/mol (relevant for stoichiometric calculations) .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Follow JIS Z 7253:2019 guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in dry, cool conditions away from oxidizing agents.

- Monitor for respiratory irritation during synthesis .

Advanced Research Questions

Q. How do different catalytic systems (e.g., nano-TiCl₄·SiO₂ vs. Co-(PYT)₂@BNPs) affect the synthesis efficiency of this compound?

- Methodological Answer :

- Nano-TiCl₄·SiO₂ : Achieves 95% yield in 3 hours at 80°C .

- Co-(PYT)₂@BNPs : Offers reusability (5 cycles, ~85% retained yield) and shorter reaction times (2 hours) in PEG .

- BC/[TESPMI]AlCl₄ : Heterogeneous catalysis with 92% yield and reduced environmental impact .

Q. What mechanistic insights explain the formation of this compound from nitrile precursors?

- Methodological Answer : The Sharpless mechanism proposes a [3+2] cycloaddition between azides and nitriles, with DFT studies highlighting transition-state stabilization via electron-withdrawing groups on nitriles . Kinetic studies in DMSO show rate-limiting azide addition, influenced by solvent polarity .

Q. How can molecular dynamics simulations enhance understanding of this compound's adsorption behavior on metal surfaces?

- Methodological Answer : Simulations using force fields (e.g., COMPASS III) model adsorption geometries, binding energies, and charge transfer. For Cu corrosion inhibition, simulations reveal planar adsorption via N atoms, with stronger interactions at higher inhibitor concentrations (e.g., 50 mg/L) .

Q. What strategies are effective for resolving discrepancies in reported catalytic yields or corrosion inhibition performance across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity, catalyst loading, and temperature.

- Statistical Analysis : Use ANOVA to compare yields under identical conditions (e.g., SA-rGO vs. TiCl₄·SiO₂) .

- Surface Sensitivity : Account for substrate pretreatment (e.g., Cu polishing) in corrosion studies .

Q. How do crystallographic techniques like single-crystal X-ray diffraction contribute to elucidating the structural features of this compound derivatives?

Propiedades

IUPAC Name |

5-phenyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUHZGHZWCEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044858 | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18039-42-4 | |

| Record name | 5-Phenyltetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazole, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-1H-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66K25GN4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.